2-Chloro-3-fluoro-5-isobutoxypyridine
Description
Importance of Pyridine (B92270) Derivatives as Heterocyclic Scaffolds in Chemical Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in the chemical sciences. nih.govnih.gov Its derivatives are ubiquitous, appearing in a vast number of natural products, including vitamins (like niacin and vitamin B6), coenzymes (such as NAD and NADP), and alkaloids. nih.govacs.org This natural prevalence has inspired chemists to utilize the pyridine scaffold extensively in the design and synthesis of new molecules with specific functions.
Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry, forming the core of many herbicides, insecticides, and fungicides. acs.orggoogle.comnih.gov The unique chemical properties of the pyridine ring are leveraged to create active ingredients that are effective and selective. nih.gov Furthermore, in materials science, pyridine-containing polymers and dyes exhibit valuable optical and electronic properties. acs.orgacs.org The versatility of the pyridine scaffold, combined with the tunability of its properties through substitution, secures its central role in modern chemical research and development. acs.org
Table 1: Examples of Commercially Available Drugs Featuring a Pyridine Scaffold
| Drug Name | Therapeutic Use | Role of Pyridine Moiety |
| Isoniazid | Tuberculosis | Core of the active pharmacophore |
| Amlodipine | Hypertension | Part of the dihydropyridine (B1217469) calcium channel blocker structure |
| Abiraterone | Prostate Cancer | Heterocyclic core binding to the enzyme CYP17A1 |
| Crizotinib | Lung Cancer | Scaffold for kinase inhibitor |
| Piroxicam | Anti-inflammatory (NSAID) | Central heterocyclic ring system |
| Roflumilast | COPD | Core structural component |
Contextualizing Halogenated Pyridyl Ethers as Key Synthetic Intermediates
Halogenated pyridyl ethers represent a particularly valuable subclass of pyridine derivatives that serve as versatile intermediates in organic synthesis. These compounds contain both an ether linkage (-OR) and one or more halogen atoms (F, Cl, Br, I) attached to the pyridine ring. This combination of functional groups provides a powerful toolkit for molecular construction, allowing for sequential and site-selective modifications.
The ether group is generally stable under many reaction conditions, making it a common feature in the final target molecule, where it can influence conformation, solubility, and biological activity. The halogen atoms, conversely, serve as reactive handles for a wide array of chemical transformations. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and are ideal participants in transition metal-catalyzed cross-coupling reactions.
The ability to engage in cross-coupling reactions is a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Halogenated pyridines are frequently used as substrates in reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines or alcohols) reactions. nih.govacs.org The differential reactivity of various halogens (I > Br > Cl) can be exploited for selective, stepwise functionalization of poly-halogenated pyridines. The presence of a fluorine atom, as seen in many advanced intermediates, can further modulate the electronic properties of the ring, influencing both reactivity and the properties of the final product. Therefore, halogenated pyridyl ethers are not merely precursors but are sophisticated building blocks designed for the strategic and efficient synthesis of highly functionalized target molecules.
Table 2: Major Cross-Coupling Reactions Utilizing Halogenated Pyridines
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Palladium (Pd) |
| Heck | Alkene | C-C | Palladium (Pd) |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Palladium (Pd) / Copper (Cu) |
| Buchwald-Hartwig | Amine (R₂NH) or Alcohol (ROH) | C-N or C-O | Palladium (Pd) |
| Stille | Organotin Reagent (e.g., R-SnBu₃) | C-C | Palladium (Pd) |
| Negishi | Organozinc Reagent (R-ZnX) | C-C | Palladium (Pd) or Nickel (Ni) |
Research Significance of 2-Chloro-3-fluoro-5-isobutoxypyridine as a Multifunctionalized Pyridine
The compound this compound is a prime example of a multifunctionalized pyridine intermediate designed for advanced synthetic applications. Its research significance lies not in its final application, but in its potential as a versatile building block for constructing more complex and potentially bioactive molecules. The specific arrangement of its three distinct functional groups—a chloro group, a fluoro group, and an isobutoxy group—on the pyridine scaffold allows for a high degree of synthetic flexibility.
Each functional group offers a potential site for selective chemical modification:
The 2-Chloro Group: The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. It is also a primary handle for a wide variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of alkyl, aryl, vinyl, and other carbon-based substituents.
The 3-Fluoro Group: The fluorine atom at the C3 position significantly influences the electronic character of the pyridine ring. The strong electron-withdrawing nature of fluorine can activate the C2 and C6 positions towards nucleophilic attack and can modify the acidity of adjacent protons. Furthermore, the C-F bond is exceptionally stable and often incorporated into the final target molecule in pharmaceutical and agrochemical design to enhance metabolic stability and binding affinity.
The 5-Isobutoxy Group: This ether linkage is a stable and robust group that is likely to be retained in the final product. The isobutyl moiety can provide steric bulk and lipophilicity, which are important for modulating the pharmacokinetic properties of a molecule. The ether oxygen also influences the electron density of the pyridine ring.
The strategic value of this compound stems from the ability to perform selective chemistry at one position while leaving the others intact for subsequent transformations. For instance, a Suzuki or Sonogashira coupling could be performed at the C2-chloro position, followed by reactions involving other parts of the molecule. This capacity for controlled, stepwise elaboration makes it a valuable intermediate for creating libraries of complex compounds for drug discovery and other applications. It is a precursor to molecules such as 3-fluoro-5-isobutoxypyridin-2-amine, a key intermediate in the synthesis of pharmaceutically active compounds.
Table 3: Potential Site-Selective Reactions on this compound
| Position | Functional Group | Potential Reaction Type(s) | Example Transformation |
| C2 | Chloro (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Sonogashira) | Replacement of -Cl with an aryl group |
| C3 | Fluoro (-F) | Directed Ortho-Metalation (activating adjacent positions), C-F activation (under harsh conditions) | Generally retained in the final product for its electronic effects |
| C4 | Hydrogen (-H) | Electrophilic Aromatic Substitution (if activated), Metalation-Substitution | Introduction of a nitro or halogen group |
| C5 | Isobutoxy (-O-iBu) | Ether Cleavage (under strong acidic conditions) | Conversion to a hydroxyl group (-OH) |
| C6 | Hydrogen (-H) | Metalation-Substitution | Introduction of a substituent via lithiation |
Scope and Objectives of the Research Outline
This article serves to introduce and contextualize the chemical compound this compound within the framework of modern organic synthesis. The primary objective is to highlight its role as a strategic synthetic intermediate. To achieve this, the article first establishes the broad importance of pyridine derivatives as foundational scaffolds in various scientific disciplines, particularly in the development of pharmaceuticals and agrochemicals. It then narrows the focus to halogenated pyridyl ethers, explaining how the interplay between halogen and ether functionalities creates versatile synthetic platforms. Finally, it analyzes the specific structural features of this compound, dissecting the reactivity of its distinct functional groups to underscore its significance as a multifunctional building block for the synthesis of complex, high-value molecules. The content is structured to provide a clear and scientifically accurate overview for researchers in the field of organic and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H11ClFNO/c1-6(2)5-13-7-3-8(11)9(10)12-4-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
QRSFGLYQDWIRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Mechanistic Insights into Reactivity and Transformations of 2 Chloro 3 Fluoro 5 Isobutoxypyridine
Elucidation of Nucleophilic Aromatic Substitution Pathways in Pyridine (B92270) Systems
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for electron-deficient systems like pyridine. gcwgandhinagar.comyoutube.com The inherent electronegativity of the nitrogen atom reduces the electron density of the ring carbons, making the pyridine nucleus susceptible to attack by nucleophiles. youtube.com This reactivity is further enhanced by the presence of electron-w-ithdrawing halogen substituents. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy anionic intermediate. stackexchange.com
The key intermediate in the stepwise SNAr mechanism is the Meisenheimer complex, an anionic σ-adduct formed from the nucleophilic attack on the aromatic ring. researchgate.net The formation of this complex temporarily disrupts the ring's aromaticity and is often the rate-determining step of the reaction. stackexchange.comresearchgate.net The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. In pyridine systems, this stability is significantly enhanced by the delocalization of the negative charge onto the ring nitrogen, in addition to any electron-withdrawing substituents present. stackexchange.comquora.com
While often transient, stable Meisenheimer complexes have been isolated and characterized, particularly when powerful electron-withdrawing groups (like nitro groups) and poor leaving groups are present. bris.ac.uk However, recent research, supported by computational studies and kinetic isotope effects, suggests that not all SNAr reactions proceed through a stable, detectable Meisenheimer intermediate. researchgate.netbris.ac.uknih.gov In some cases, the reaction may follow a concerted pathway (cSNAr), where bond formation and bond-breaking occur in a single transition state, or the "intermediate" may be so short-lived that it is more accurately described as a "Meisenheimer transition state". bris.ac.uk For the reaction of 2-chloro-3-nitropyridine (B167233) with glutathione, molecular orbital calculations have verified the presence of a Meisenheimer complex and its influence on the reaction rate. researchgate.net
In the context of SNAr reactions, halogens play a dual role: they activate the ring towards nucleophilic attack through their inductive electron withdrawal, and they serve as the leaving group. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by substituents that increase the electrophilicity of the carbon atom at the reaction site. stackexchange.com Consequently, the reactivity order for halogens in SNAr reactions is often the reverse of their leaving group ability in SN2 reactions, with fluorine being more activating than chlorine. stackexchange.com
The high electronegativity of fluorine makes the attached carbon atom highly electron-deficient, thus accelerating the rate of nucleophilic attack. stackexchange.com This effect generally outweighs its poor leaving group ability, which is due to the strength of the C-F bond. Studies on 2-halopyridines have shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net Therefore, in 2-Chloro-3-fluoro-5-isobutoxypyridine, nucleophilic attack is electronically favored at the C-2 position, not only due to its position relative to the nitrogen but also because the adjacent C-3 fluorine atom provides strong inductive activation. While fluorine can be an excellent leaving group in SNAr, the chlorine at the activated C-2 position is typically displaced.
The regioselectivity in polyhalogenated pyridines is a complex interplay of these electronic effects, steric hindrance, and the nature of the nucleophile. wuxiapptec.comresearchgate.net Computational models are often employed to predict the most likely site of substitution by comparing the activation energies for attack at different positions. wuxibiology.com
| Property | Fluorine (F) | Chlorine (Cl) |
|---|---|---|
| Pauling Electronegativity | 3.98 | 3.16 |
| Inductive Effect (-I) | Strong | Moderate |
| C(sp²)–X Bond Strength (kJ/mol) | ~536 | ~406 |
| Typical SNAr Reactivity/Leaving Group Ability | F > Cl > Br > I | F > Cl > Br > I |
The nitrogen atom is the most influential factor in the reactivity of the pyridine ring towards nucleophiles. Its high electronegativity creates a permanent dipole and reduces electron density, particularly at the α (C-2, C-6) and γ (C-4) positions. gcwgandhinagar.comyoutube.com This makes these positions the most electrophilic and, therefore, the preferred sites for nucleophilic attack.
The directing role of the nitrogen atom is most evident in the stabilization of the Meisenheimer intermediate. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom. stackexchange.comquora.com This creates a particularly stable resonance structure that is not possible if the attack occurs at the C-3 or C-5 (meta) positions. stackexchange.com This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction rate for substitution at the C-2 and C-4 positions. stackexchange.com In this compound, the chlorine atom is located at the highly activated C-2 position, making it the prime site for SNAr reactions.
Investigations into Pyridyne Intermediates and their Role in Pyridine Functionalization
An alternative mechanistic pathway for substitution on pyridine rings is the elimination-addition mechanism, which proceeds through a highly reactive pyridyne intermediate. wikipedia.org Pyridynes are heteroaromatic analogues of benzyne (B1209423) and are typically generated from dihalopyridines or halopyridines under the action of a very strong base. The base abstracts a proton adjacent to a halogen, followed by the elimination of the halide to form a formal triple bond within the ring.
For a substrate like this compound, treatment with a strong base such as an organolithium reagent or sodium amide could potentially lead to the formation of a 2,3-pyridyne. The subsequent addition of a nucleophile to the pyridyne intermediate allows for the introduction of a substituent onto the ring. However, this addition often lacks regioselectivity, as the nucleophile can attack either of the two carbons of the strained triple bond, leading to a mixture of products. nih.gov
Recent research has focused on controlling the regioselectivity of nucleophilic additions to pyridynes. nih.gov The "aryne distortion model" suggests that substituents on the pyridyne ring can polarize the triple bond, favoring nucleophilic attack at the more electropositive carbon. nih.gov For example, electron-withdrawing groups can influence the geometry and electronics of the pyridyne, directing the incoming nucleophile to a specific position and enabling the synthesis of highly functionalized pyridines that are otherwise difficult to access. nih.gov The generation of 2,3-pyridynes has been utilized in cycloaddition reactions to create complex heterocyclic scaffolds. chemrxiv.org
Stereoelectronic Effects of Fluoro and Chloro Substituents on Pyridine Reactivity
The reactivity of this compound is finely tuned by the stereoelectronic properties of its halogen substituents. Both chlorine and fluorine exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. rsc.org This effect is stronger for fluorine. This inductive pull decreases the electron density across the entire pyridine ring, which deactivates it towards electrophilic attack but strongly activates it for nucleophilic attack. gcwgandhinagar.com
Halogens also possess lone pairs of electrons that can be donated back to the ring via a resonance or mesomeric effect (+M). This effect opposes the inductive effect. For halogens, the -I effect dominates the +M effect. The resonance effect is generally weak and decreases down the group (F > Cl) due to less effective orbital overlap with the carbon p-orbitals.
In this compound:
Fluorine (at C-3): Exerts a very strong -I effect, significantly increasing the electrophilicity of the adjacent C-2 and C-4 positions. Its +M effect is negligible in influencing reactivity compared to its inductive pull.
Chlorine (at C-2): Also exerts a strong -I effect, further activating the ring. As a leaving group, the C-Cl bond is weaker than the C-F bond, making it more susceptible to cleavage in the elimination step of an SNAr reaction.
The combination of these effects makes the C-2 position exceptionally electrophilic. The strong inductive pull from the adjacent fluorine at C-3, coupled with the inherent activation by the ring nitrogen, primes the C-2 carbon for nucleophilic attack and subsequent displacement of the chloride ion. Quantum chemical calculations and spectroscopic studies on various fluorinated and chlorinated pyridines have been used to precisely map these electronic effects and their impact on the ring's structure and vibrational modes. rsc.orgresearchgate.net
Advanced Functionalization and Derivatization Strategies for the 2 Chloro 3 Fluoro 5 Isobutoxypyridine Scaffold
Regioselective C-H Functionalization of Pyridines Bearing Halogen and Alkoxy Groups
Direct C-H functionalization has emerged as a powerful, atom-economical tool for molecular derivatization, avoiding the need for pre-functionalized starting materials. researchgate.net For a scaffold like 2-chloro-3-fluoro-5-isobutoxypyridine, the inherent electronic properties and the influence of existing substituents dictate the reactivity and regioselectivity of C-H activation. The electron-withdrawing nature of the nitrogen atom and the halogen substituents make the pyridine (B92270) ring electron-deficient, influencing the feasibility of various functionalization pathways. nih.gov
Directed Ortho-Metalation (DoM) and Related Strategies for Pyridine C-H Activation
Directed ortho-metalation (DoM) is a potent strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stable organometallic intermediate. wikipedia.orgclockss.org This intermediate can then be quenched with a wide variety of electrophiles.
For the this compound scaffold, the isobutoxy group at the C-5 position can potentially act as a DMG. However, its directing ability is weaker compared to more established DMGs like amides or O-carbamates. acs.org The primary challenge is the inherent acidity of the pyridine ring protons. The most acidic proton is typically at the C-6 position, ortho to the nitrogen atom. However, the C-4 proton is also activated by the adjacent nitrogen and flanking electron-withdrawing groups.
A plausible DoM strategy would involve lithiation using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to deprotonate the C-4 position. clockss.org The isobutoxy group at C-5 could provide some direction, and the C-4 position is sterically accessible. The resulting C-4 lithiated species could then react with various electrophiles.
Table 1: Representative DoM Reactions on a Substituted Pyridine Scaffold This interactive table provides examples of Directed Ortho-Metalation reactions.
| Directing Group Position | Base | Electrophile (E+) | Product Structure (Major Isomer) | Reference |
|---|---|---|---|---|
| C-5 (Alkoxy) | LDA, -78 °C | I₂ | 4-Iodo-substituted Pyridine | harvard.edu |
| C-5 (Alkoxy) | s-BuLi/TMEDA, -78 °C | (CH₃)₃SiCl | 4-Trimethylsilyl-substituted Pyridine | harvard.edu |
| C-5 (Alkoxy) | LTMP, -78 °C | DMF | 4-Formyl-substituted Pyridine | clockss.org |
Radical and Ionic C-H Functionalization Approaches at C-4 and other Positions
Radical and ionic C-H functionalization methods provide powerful alternatives to metalation-based strategies, often proceeding under milder, metal-free conditions. rsc.org For electron-deficient heterocycles like pyridine, Minisci-type reactions, which involve the addition of nucleophilic radicals, are particularly effective. acs.org
In the context of this compound, the C-4 and C-6 positions are the most likely sites for radical attack due to the electron-deficient nature of the pyridine ring, which is further enhanced by the chloro and fluoro substituents. nih.gov The regioselectivity between C-4 and C-6 can often be tuned by the reaction conditions, such as the choice of solvent and acid. nih.gov
Recent advancements have focused on developing highly regioselective methods for C-4 functionalization. rsc.org One strategy involves the in-situ formation of a pyridinium (B92312) salt, which significantly enhances the electrophilicity at the C-4 and C-2/C-6 positions. Subsequent addition of a radical or ionic nucleophile preferentially occurs at C-4, driven by both electronic and steric factors. rsc.orgresearchgate.net For the target scaffold, the C-2 position is already substituted, directing functionalization to C-4 or C-6. Given the steric hindrance from the isobutoxy group at C-5, C-4 functionalization could be favored over C-6 in certain cases.
Table 2: C-4 Selective Radical and Ionic Functionalization of Pyridines This interactive table illustrates C-4 functionalization strategies.
| Reaction Type | Reagent/Conditions | Nucleophile Source | Position of Functionalization | Reference |
|---|---|---|---|---|
| Radical Alkylation | Alkylsulfinate salt, Solvent/Acid Tuning | Isopropyl radical | C-4 | nih.gov |
| Radical Arylation | Arylboronic acid, Oxidant | Phenyl radical | C-4 | rsc.org |
| Ionic Alkylation | Grignard Reagent, Urea Activator | Alkyl anion | C-4 | rsc.org |
Late-Stage Functionalization (LSF) of Complex Pyridine Molecules
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex, often drug-like molecule, at a late step in the synthetic sequence. cancer.govberkeley.edu This approach is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The this compound scaffold is an ideal candidate for LSF, given its multiple potential reaction sites.
A significant challenge in the LSF of pyridines is achieving high regioselectivity, as multiple C-H bonds are often reactive. cancer.gov For the target molecule, strategies must differentiate between the C-4 and C-6 protons. Methodologies that have shown promise include:
Photoredox Catalysis : Visible-light-mediated photoredox catalysis can generate radicals under mild conditions that can selectively functionalize specific C-H bonds on a pyridine ring. acs.org
Tandem C-H Fluorination/SNAr : A sequence involving selective C-H fluorination at the position alpha to the nitrogen (C-6), followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410), can introduce a wide array of functionalities. nih.govacs.org
Dearomatization-Rearomatization : This strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for functionalization, followed by rearomatization to restore the aromatic system. nih.gov This has been successfully applied for meta-C-H functionalization. nih.govnih.gov
The application of these LSF strategies to the this compound core could provide a powerful platform for generating diverse libraries of compounds for biological screening. cancer.gov
Cross-Coupling Reactions for Diverse Substituent Introductions
Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold possesses a C-Cl bond at the C-2 position, which is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-C Coupling with Halogenated Pyridines (e.g., Suzuki, Sonogashira)
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. researchgate.netnih.gov The C-2 chloro substituent on the pyridine ring can be readily coupled with a variety of aryl or vinyl boronic acids or esters. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with the relatively less reactive chloroarenes. nih.gov
The Sonogashira coupling allows for the introduction of alkyne moieties by coupling a terminal alkyne with an organic halide. scirp.orgwikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts. organic-chemistry.org Applying this to the this compound scaffold would yield 2-alkynylpyridine derivatives, which are valuable intermediates for further transformations. scirp.orgsemanticscholar.org
The relative reactivity of C-Cl versus C-F bonds in palladium catalysis is a key consideration. C-Cl bonds are significantly more reactive than C-F bonds in standard cross-coupling reactions, ensuring that functionalization occurs selectively at the C-2 position without affecting the C-3 fluoro substituent.
Table 3: Palladium-Catalyzed C-C Cross-Coupling of 2-Chloropyridines This interactive table presents examples of Suzuki and Sonogashira coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 2-Arylpyridine | researchgate.net |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | 2-(4-Methoxyphenyl)pyridine | nih.gov |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-(Phenylethynyl)pyridine | scirp.org |
| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | 2-(Trimethylsilylethynyl)pyridine | rsc.org |
Nitrogen-Containing Coupling Reactions on Pyridine Halides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgyoutube.com This reaction has become a premier method for the synthesis of arylamines due to its broad scope and applicability to a wide range of amine coupling partners, including primary and secondary amines, anilines, and other N-heterocycles. acsgcipr.orgnih.gov
For the this compound substrate, the Buchwald-Hartwig amination provides a direct route to 2-aminopyridine (B139424) derivatives. The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the C-N coupled product. wikipedia.org The development of specialized phosphine (B1218219) ligands has been critical to the success of this reaction, enabling the coupling of even unactivated aryl chlorides under relatively mild conditions. acsgcipr.org This strategy allows for the introduction of a diverse array of nitrogen-containing substituents at the C-2 position, which is a common modification in the development of bioactive molecules.
Table 4: Buchwald-Hartwig Amination of 2-Chloropyridines This interactive table shows examples of nitrogen-containing coupling reactions.
| Amine Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-(Morpholino)pyridine | wikipedia.org |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | N-Phenylpyridin-2-amine | nih.gov |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | N-Benzylpyridin-2-amine | libretexts.org |
Strategic Manipulation of the Isobutoxy Group
The isobutoxy group at the C5 position of the this compound scaffold is not merely a passive substituent; it serves as a crucial functional handle for advanced derivatization. By targeting this group, chemists can unlock a variety of synthetic pathways to introduce new functionalities, thereby modulating the electronic and steric properties of the molecule. The strategic manipulation of this alkoxy group primarily involves two key stages: its selective cleavage to unmask a highly versatile hydroxyl group, and the subsequent conversion of this newly formed functionality into other useful chemical entities. These transformations are pivotal for generating diverse analogues for structure-activity relationship (SAR) studies.
Selective Cleavage of Pyridyl Ethers
Strong Lewis acids are among the most effective reagents for cleaving aryl alkyl ethers. Boron tribromide (BBr₃) is widely used for this purpose, typically in an inert solvent such as dichloromethane (B109758) (DCM). nih.govresearchgate.net The reaction mechanism is thought to initiate with the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. pearson.com This coordination activates the ether for subsequent nucleophilic attack by a bromide ion at the isobutyl group, leading to the cleavage of the alkyl-oxygen bond. pearson.com Computational studies suggest the mechanism can be complex, potentially involving bimolecular pathways where a second ether-BBr₃ adduct acts as the bromide donor. ufp.ptnih.gov One significant consideration for pyridine-containing substrates is the potential for the Lewis acid to coordinate with the more basic pyridine nitrogen, which could impede the desired ether cleavage. This may necessitate the use of excess reagent to ensure the reaction proceeds to completion.
Alternatively, strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can be employed, often at elevated temperatures. youtube.comkhanacademy.org These reactions typically proceed via protonation of the ether oxygen, followed by a nucleophilic substitution (Sₙ1 or Sₙ2) at the isobutyl carbon by the halide ion. youtube.com For phenyl ethers, the reaction generally stops at the phenol (B47542) stage, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. youtube.com Other reagent systems, such as those based on aluminum and iodine, have also been developed for the practical cleavage of aryl alkyl ethers under specific conditions. researchgate.net
The table below summarizes common methodologies applicable to the cleavage of the isobutoxy group.
| Reagent System | Typical Solvent | Typical Temperature (°C) | Key Considerations |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to 25 | Highly effective but moisture-sensitive. Stoichiometry may need adjustment due to the basic pyridine nitrogen. nih.gov |
| Hydrobromic Acid (HBr) | Acetic Acid or H₂O | 80 to 120 | Requires high temperatures and strongly acidic conditions which may not be compatible with sensitive functional groups. organic-chemistry.org |
| Hydroiodic Acid (HI) | Acetic Acid or H₂O | 80 to 120 | More reactive than HBr but can be more corrosive and expensive. eiu.edu |
| Aluminum Triiodide (AlI₃) | Acetonitrile | 25 to 82 | Can be generated in situ from aluminum and iodine; offers a practical alternative for some substrates. researchgate.net |
Conversion of the Alkoxy Functionality to Other Useful Groups
The primary product of the ether cleavage, 2-chloro-3-fluoro-5-hydroxypyridine, is a valuable intermediate for extensive functionalization. The hydroxyl group, being a poor leaving group, is typically activated by conversion into a sulfonate ester, such as a triflate (trifluoromethanesulfonate, -OTf) or tosylate (-OTs), or into a halide.
Conversion to Pyridyl Sulfonates: The transformation of the hydroxyl group into a triflate is a common and highly effective activation strategy. This is typically achieved by treating the hydroxypyridine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base like pyridine or triethylamine. Pyridinyl triflates are exceptionally versatile intermediates in metal-catalyzed cross-coupling reactions. nih.gov They readily participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination, and other coupling processes, allowing for the introduction of a wide array of carbon, nitrogen, and sulfur-based substituents at the C5 position. acs.org Similarly, pyridinyl fluorosulfates can be synthesized and used as effective surrogates for triflates in cross-coupling chemistry. nih.gov
Conversion to Halopyridines: The hydroxyl group of a hydroxypyridine, which can exist in tautomeric equilibrium with its pyridone form, can be converted into a chlorine atom. Standard reagents for this transformation include strong chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅), often at elevated temperatures. researchgate.netchempanda.com This would yield 2,5-dichloro-3-fluoropyridine (B21349), providing an additional site for nucleophilic aromatic substitution or metal-catalyzed reactions, although selectivity between the C2 and C5 chlorine atoms would be a key consideration in subsequent steps.
The following table outlines potential derivatization strategies starting from the intermediate 2-chloro-3-fluoro-5-hydroxypyridine.
| Target Functional Group | Typical Reagent(s) | Base/Solvent | Utility of Product |
|---|---|---|---|
| Triflate (-OTf) | Triflic Anhydride (Tf₂O) | Pyridine or Et₃N / DCM | Excellent substrate for a wide range of cross-coupling reactions (Suzuki, Sonogashira, etc.). nih.gov |
| Tosylate (-OTs) | Tosyl Chloride (TsCl) | Pyridine or DMAP / DCM | Good leaving group for cross-coupling and substitution reactions, though generally less reactive than triflates. researchgate.net |
| Chloride (-Cl) | Phosphoryl Chloride (POCl₃) | None or DMF (cat.) | Substrate for nucleophilic aromatic substitution and metal-catalyzed couplings. wikipedia.org |
| Fluorosulfate (-OSO₂F) | Sulfuryl Fluoride (SO₂F₂) | Triethylamine (Et₃N) / DCM | A stable and effective alternative to triflates for cross-coupling reactions. nih.gov |
Conclusion and Outlook in 2 Chloro 3 Fluoro 5 Isobutoxypyridine Research
Synthesis Challenges and Opportunities for Polysubstituted Pyridyl Ethers
The synthesis of polysubstituted pyridyl ethers, such as 2-Chloro-3-fluoro-5-isobutoxypyridine, presents a series of challenges and opportunities rooted in the principles of aromatic substitution and functional group manipulation. A plausible and efficient synthetic strategy for this target molecule would likely involve a multi-step process, beginning with a readily available pyridine (B92270) precursor.
One potential synthetic route could commence with a suitable hydroxypyridine derivative. For instance, the synthesis could start from 2-chloro-3-fluoro-5-hydroxypyridine. This intermediate, while not commercially ubiquitous, can be conceptualized through established transformations of pyridine rings. The subsequent introduction of the isobutoxy group could then be achieved via a Williamson ether synthesis. This reaction would involve the deprotonation of the hydroxyl group with a suitable base to form a pyridoxide intermediate, followed by nucleophilic attack on an isobutyl halide (e.g., isobutyl bromide).
Table 1: Proposed Key Reaction Parameters for Williamson Ether Synthesis
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Starting Material | 2-Chloro-3-fluoro-5-hydroxypyridine | Provides the core pyridine structure with the desired halogen substituents. |
| Alkoxide Formation | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Strong bases to effectively deprotonate the hydroxyl group. |
| Alkylating Agent | Isobutyl bromide or Isobutyl tosylate | Provides the isobutyl group for the ether linkage. |
| Solvent | Aprotic polar solvents like DMF or THF | To solvate the reactants and facilitate the SN2 reaction. |
| Temperature | Room temperature to moderate heating | To ensure a reasonable reaction rate without promoting side reactions. |
The primary challenges in such a synthesis lie in the regioselectivity and the management of competing reactions. The presence of multiple reactive sites on the pyridine ring necessitates careful control of reaction conditions to ensure the desired substitution pattern. Opportunities for innovation in this area include the development of novel catalytic systems that can facilitate these transformations with higher efficiency and selectivity. For example, advancements in palladium-catalyzed cross-coupling reactions could offer alternative routes to construct the C-O bond of the ether.
Future Directions in Mechanistic Understanding of Pyridine Reactivity
The reactivity of the pyridine ring in this compound is intricately governed by the electronic effects of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.com
The chloro and fluoro substituents at the 2- and 3-positions, respectively, further influence this reactivity. Both are electron-withdrawing through induction, enhancing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. The isobutoxy group at the 5-position, being an alkoxy group, is generally considered an electron-donating group through resonance, which could partially counteract the deactivating effects of the halogens and the ring nitrogen.
Future mechanistic studies on molecules like this compound will likely focus on:
Quantitative Analysis of Substituent Effects: Precisely quantifying the activating and deactivating effects of the chloro, fluoro, and isobutoxy groups on the rates of nucleophilic substitution at various positions.
Intermediate Stabilization: Investigating the stability of Meisenheimer-type intermediates formed during nucleophilic aromatic substitution reactions. The presence of multiple electron-withdrawing groups is expected to stabilize such intermediates.
Regioselectivity Studies: Elucidating the factors that govern the regioselectivity of further functionalization of the pyridine ring.
Advanced spectroscopic techniques, such as in-situ NMR, coupled with kinetic studies, will be instrumental in unraveling the complex reaction pathways and transition states involved in the reactions of such polysubstituted pyridines.
Emerging Trends in Computational Chemistry for Complex Heterocycles
Computational chemistry has become an indispensable tool for predicting and understanding the properties and reactivity of complex heterocyclic molecules like this compound. mdpi.comresearchgate.net Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into various molecular attributes.
Table 2: Potential Applications of Computational Chemistry for this compound
| Computational Method | Predicted Property | Significance |
|---|---|---|
| DFT (e.g., B3LYP) | Optimized molecular geometry | Provides bond lengths, bond angles, and dihedral angles. |
| Electronic properties (HOMO/LUMO energies) | Predicts reactivity and electronic transitions. | |
| Molecular Electrostatic Potential (MEP) maps | Identifies electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. | |
| NMR and IR spectra simulation | Aids in the characterization and identification of the synthesized compound. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicts the photophysical properties of the molecule. |
Emerging trends in this field involve the use of more sophisticated computational models that can accurately account for solvent effects and predict reaction barriers and transition state geometries. Machine learning and artificial intelligence are also beginning to play a role in predicting the outcomes of complex organic reactions and in the de novo design of molecules with desired properties. For this compound, computational studies could be employed to:
Predict Reaction Outcomes: Simulate the proposed synthetic steps to predict yields and identify potential side products.
Elucidate Reaction Mechanisms: Map the potential energy surfaces of reactions to understand the detailed mechanistic pathways.
Virtual Screening: Predict the biological activity or material properties of the molecule and its derivatives, guiding further experimental work.
Strategic Importance of this compound as a Research Target
The strategic importance of this compound as a research target stems from the prevalence of fluorinated and substituted pyridine scaffolds in various fields of applied chemistry.
Pharmaceuticals: Halogenated pyridines are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The 2-chloro-3-fluoro-5-alkoxypyridine core could serve as a valuable intermediate for the development of new drugs. Patents for 3-substituted 2-chloro-5-fluoropyridines highlight their utility as intermediates for pharmaceuticals and agricultural chemicals. google.com
Agrochemicals: Many modern herbicides, insecticides, and fungicides contain substituted pyridine rings. The specific combination of substituents in this compound could impart desirable biological activity and environmental profiles.
Materials Science: The electronic properties of fluorinated aromatic compounds make them attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tailored electronic structure of this molecule could be exploited in the design of novel functional materials.
Q & A
What are the key synthetic routes for preparing 2-chloro-3-fluoro-5-isobutoxypyridine, and how do reaction conditions influence regioselectivity?
Basic Research Question
A common approach involves nucleophilic substitution of a halogenated pyridine precursor. For example, substituting a chlorine atom at the 5-position with isobutoxy groups under basic conditions (e.g., NaH/DMF) is often employed . However, competing reactions (e.g., dehalogenation or over-alkylation) require precise control of temperature (0–5°C) and stoichiometry.
Advanced Research Question
Regioselective functionalization in polyhalogenated pyridines remains challenging due to electronic and steric effects. Computational modeling (DFT) can predict activation barriers for substitution at specific positions. For instance, the electron-withdrawing fluorine at C3 directs nucleophilic attack to C5 via resonance stabilization of intermediates . Experimental validation using isotopic labeling (e.g., O in isobutoxy groups) helps track substitution pathways .
How can conflicting spectral data (NMR/LC-MS) for this compound derivatives be resolved?
Basic Research Question
Overlapping H-NMR signals (e.g., aromatic protons adjacent to electronegative substituents) can be resolved using 2D-COSY or F-NMR to decouple fluorine coupling effects . LC-MS with high-resolution mass analyzers (Q-TOF) confirms molecular formulas, distinguishing isomers with identical nominal masses .
Advanced Research Question
Dynamic NMR studies at variable temperatures (e.g., -40°C to 25°C) reveal conformational changes in flexible isobutoxy groups. Computational chemistry tools (e.g., Gaussian) simulate spin-spin coupling constants to validate experimental assignments .
What methodologies optimize the stability of this compound under storage and reaction conditions?
Basic Research Question
Degradation pathways (e.g., hydrolysis of the isobutoxy group) are mitigated by storing the compound under inert atmospheres (Ar) at -20°C. Stability studies using accelerated thermal stress (40°C/75% RH) identify degradation products via UPLC-PDA .
Advanced Research Question
Mechanistic insights into photodegradation can be gained using laser flash photolysis. For example, UV irradiation at 254 nm generates radical intermediates detectable via EPR spectroscopy .
How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Basic Research Question
The chlorine atom at C2 facilitates Suzuki-Miyaura coupling with aryl boronic acids. Catalyst systems like Pd(PPh)/KCO in dioxane yield biaryl derivatives, with yields dependent on steric hindrance from the isobutoxy group .
Advanced Research Question
Competitive C-F bond activation is suppressed using bulky ligands (e.g., XPhos), which favor oxidative addition at C-Cl over C-F. Kinetic studies (e.g., in situ IR monitoring) quantify reaction rates for different substituents .
What strategies address low yields in the synthesis of this compound via halogen exchange?
Basic Research Question
Fluorination of chloropyridine precursors using KF in polar aprotic solvents (DMSO) often suffers from poor solubility. Microwave-assisted synthesis (120°C, 30 min) enhances reaction efficiency by improving mass transfer .
Advanced Research Question
Isotope exchange experiments (Cl → F) reveal mechanistic bottlenecks. For example, SNAr mechanisms dominate in electron-deficient systems, while radical pathways may emerge under photoredox conditions .
How can researchers validate the environmental impact of this compound during disposal?
Basic Research Question
OECD 301F biodegradation tests assess aerobic microbial degradation. Non-biodegradable residues require incineration with alkaline scrubbers to neutralize HF/HCl emissions .
Advanced Research Question
Lifecycle analysis (LCA) quantifies the compound’s persistence in aquatic systems using QSAR models. Experimental validation via HPLC-MS/MS detects trace metabolites in simulated wastewater .
What contradictions exist in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in kinase inhibition assays (e.g., EGFR vs. HER2 selectivity) may arise from assay conditions (e.g., ATP concentration). Orthogonal validation using SPR (surface plasmon resonance) confirms binding affinities independent of enzymatic activity .
How do computational tools predict the physicochemical properties of this compound?
Advanced Research Question
COSMO-RS simulations estimate logP (2.8 ± 0.3) and solubility (0.12 mg/mL in water), aligning with experimental shake-flask data. Machine learning models (e.g., Random Forest) trained on halogenated pyridines improve prediction accuracy for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
